4H-1-Benzopyran-4-one, 3-hydroxy-2-(3,4,5-trihydroxyphenyl)-
Overview
Description
4H-1-Benzopyran-4-one, 3-hydroxy-2-(3,4,5-trihydroxyphenyl)- is a naturally occurring compound known for its diverse biological activities. This compound belongs to the class of flavonoids, which are widely distributed in the plant kingdom and are known for their antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 3-hydroxy-2-(3,4,5-trihydroxyphenyl)- can be achieved through various synthetic routes. One common method involves the condensation of 3,4,5-trihydroxybenzaldehyde with 2-hydroxyacetophenone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 3-hydroxy-2-(3,4,5-trihydroxyphenyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in various biochemical processes.
Reduction: Reduction reactions can convert the compound into dihydro derivatives, which may exhibit different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzopyran compounds. These products often exhibit enhanced or modified biological activities, making them valuable for further research and development .
Scientific Research Applications
4H-1-Benzopyran-4-one, 3-hydroxy-2-(3,4,5-trihydroxyphenyl)- has a wide range of scientific research applications:
Biology: The compound is studied for its antioxidant properties, which can protect cells from oxidative stress and damage.
Medicine: Research has shown its potential as an anticancer agent, with studies demonstrating its ability to inhibit the proliferation of cancer cells and induce apoptosis.
Industry: It is used in the development of natural antioxidants for food preservation and cosmetic formulations
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 3-hydroxy-2-(3,4,5-trihydroxyphenyl)- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation and associated symptoms
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other flavonoids such as quercetin, kaempferol, and myricetin. These compounds share structural similarities and exhibit comparable biological activities .
Uniqueness
What sets 4H-1-Benzopyran-4-one, 3-hydroxy-2-(3,4,5-trihydroxyphenyl)- apart is its unique combination of hydroxyl groups, which enhances its antioxidant capacity and biological activity. This structural feature makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3-hydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-9-5-7(6-10(17)13(9)19)15-14(20)12(18)8-3-1-2-4-11(8)21-15/h1-6,16-17,19-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWPKKNAKFWYOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=C(C(=C3)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441186 | |
Record name | 4H-1-Benzopyran-4-one, 3-hydroxy-2-(3,4,5-trihydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92439-38-8 | |
Record name | 4H-1-Benzopyran-4-one, 3-hydroxy-2-(3,4,5-trihydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-chromen-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.